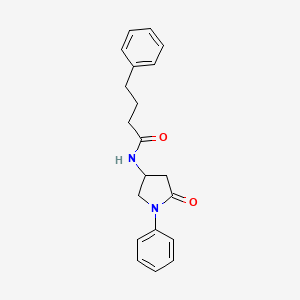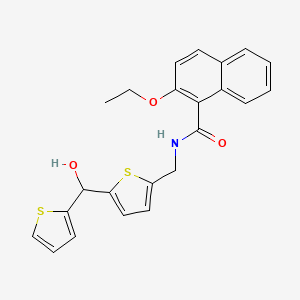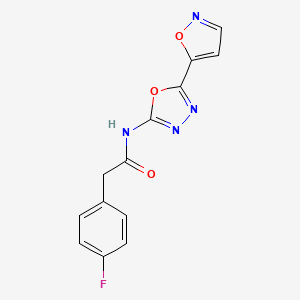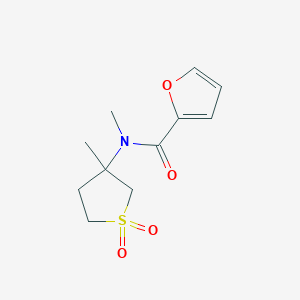![molecular formula C21H25N3O2 B2660690 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide CAS No. 503561-72-6](/img/structure/B2660690.png)
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide, commonly known as "DMCC" is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of cyclohexylpyridinecarboxamide derivatives and has been extensively studied for its pharmacological properties.
作用机制
The exact mechanism of action of DMCC is not fully understood. However, it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the transmission of pain signals in the body. By blocking this channel, DMCC is believed to reduce pain and inflammation.
Biochemical and Physiological Effects:
DMCC has been shown to reduce pain and inflammation in animal models. It has also been shown to have a low toxicity profile and does not produce significant adverse effects. DMCC has been shown to have a long half-life in the body, which makes it a promising candidate for the development of long-acting analgesic agents.
实验室实验的优点和局限性
DMCC has several advantages when used in laboratory experiments. It is highly selective for the TRPV1 channel, which makes it a useful tool for studying the role of this channel in pain and inflammation. DMCC is also stable and can be easily synthesized in large quantities. However, one limitation of DMCC is that it may not accurately reflect the complexity of pain and inflammation in humans. Therefore, further studies are needed to determine its efficacy in human models.
未来方向
There are several future directions for the study of DMCC. One area of research is the development of DMCC-based analgesic agents for the treatment of chronic pain. Another area of research is the study of the pharmacokinetics and pharmacodynamics of DMCC in humans. Additionally, the use of DMCC in the treatment of other conditions, such as cancer-related pain, is an area of active research. Finally, the development of new synthetic methods for DMCC may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, DMCC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMCC involves the reaction between 2,6-dimethylphenyl isocyanate and cyclohexylamine in the presence of pyridine-3-carboxylic acid. DMCC has been extensively studied for its potential applications as a pharmaceutical agent, and it has been shown to exhibit potent analgesic and anti-inflammatory properties in animal models. Further research is needed to determine its efficacy in human models and to develop new synthetic methods for DMCC.
合成方法
The synthesis of DMCC involves the reaction between 2,6-dimethylphenyl isocyanate and cyclohexylamine in the presence of pyridine-3-carboxylic acid. This reaction results in the formation of DMCC as a white crystalline solid. The synthesis method of DMCC has been optimized over the years to achieve higher yields and purity.
科学研究应用
DMCC has been extensively studied for its potential applications as a pharmaceutical agent. It has been shown to exhibit potent analgesic and anti-inflammatory properties in animal models. DMCC has also been studied for its potential use in the treatment of neuropathic pain and cancer-related pain.
属性
IUPAC Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-8-6-9-16(2)18(15)23-20(26)21(11-4-3-5-12-21)24-19(25)17-10-7-13-22-14-17/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXKKWWAHQDSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

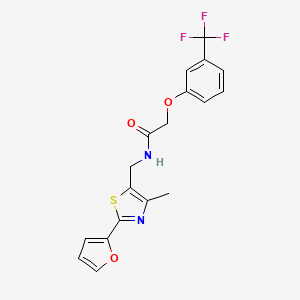
![6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2660613.png)
![N-[1-[1-(4-Chlorophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2660614.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2660617.png)
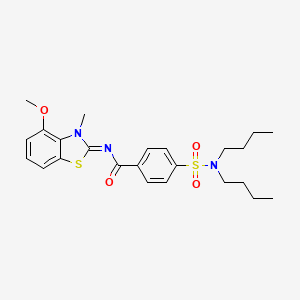
![7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660619.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2660620.png)
![3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2660621.png)
